molecular formula C9H8N2OS B11901698 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol

2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11901698
M. Wt: 192.24 g/mol
InChI Key: LJKNOFDSFBUVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂OS. It is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications . This compound features a cyclopropyl group attached to a thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of cyclopropylamine and thiophene-2-carboxylic acid derivatives under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can disrupt cell proliferation, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyclopropyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H8N2OS/c12-8-6-3-4-13-9(6)11-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11,12)

InChI Key

LJKNOFDSFBUVIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CS3)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.